molecular formula C16H12F3N3OS B4353203 5-(difluoromethyl)-1-ethyl-7-(4-fluorophenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

5-(difluoromethyl)-1-ethyl-7-(4-fluorophenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4353203
M. Wt: 351.3 g/mol
InChI Key: HEXPVDUQYDHRQU-UHFFFAOYSA-N
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Description

5-(difluoromethyl)-1-ethyl-7-(4-fluorophenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-1-ethyl-7-(4-fluorophenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid to yield the desired product . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the final compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic route mentioned above. The process would require careful control of reaction parameters and purification steps to ensure the consistency and quality of the product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(difluoromethyl)-1-ethyl-7-(4-fluorophenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may require reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group may yield sulfoxides or sulfones, while reduction of the difluoromethyl group may produce a methyl-substituted derivative.

Scientific Research Applications

5-(difluoromethyl)-1-ethyl-7-(4-fluorophenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1-ethyl-7-(4-fluorophenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby exerting anti-inflammatory effects . Additionally, it may interact with other cellular proteins and enzymes, leading to various biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(difluoromethyl)-1-ethyl-7-(4-fluorophenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(difluoromethyl)-1-ethyl-7-(4-fluorophenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3OS/c1-2-22-14-12(15(23)21-16(22)24)10(13(18)19)7-11(20-14)8-3-5-9(17)6-4-8/h3-7,13H,2H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXPVDUQYDHRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)F)C(F)F)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(difluoromethyl)-1-ethyl-7-(4-fluorophenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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5-(difluoromethyl)-1-ethyl-7-(4-fluorophenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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5-(difluoromethyl)-1-ethyl-7-(4-fluorophenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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5-(difluoromethyl)-1-ethyl-7-(4-fluorophenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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5-(difluoromethyl)-1-ethyl-7-(4-fluorophenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
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5-(difluoromethyl)-1-ethyl-7-(4-fluorophenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

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